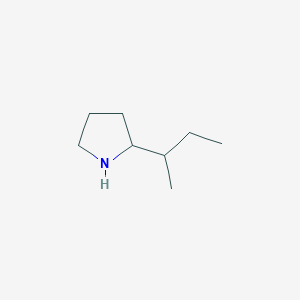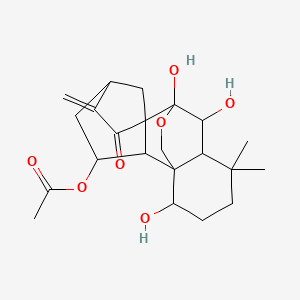
Taibaihenryiins A
Descripción general
Descripción
Taibaihenryiins A is a natural product derived from the herbs of Rabdosia rubescens . It belongs to the class of compounds known as Diterpenoids .
Molecular Structure Analysis
Taibaihenryiins A has a molecular formula of C22H30O7 and a molecular weight of 406.5 g/mol . Its structure includes a complex arrangement of carbon, hydrogen, and oxygen atoms .Physical And Chemical Properties Analysis
Taibaihenryiins A appears as a crystal . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación
Anticancer Properties
Taibaihenryiins A exhibits potent anticancer effects. Research indicates that it inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth. Its mechanism of action involves interfering with key signaling pathways, such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases. Taibaihenryiins A has demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines (such as TNF-α and IL-6) and inhibiting NF-κB activation. This suggests its potential as a therapeutic agent for inflammatory conditions .
Antioxidant Effects
As an antioxidant, Taibaihenryiins A scavenges free radicals and protects cells from oxidative damage. Its ability to enhance endogenous antioxidant defenses makes it valuable in combating oxidative stress-related diseases .
Neuroprotective Potential
Emerging studies highlight Taibaihenryiins A’s neuroprotective effects. It may mitigate neuroinflammation, reduce oxidative stress, and enhance neuronal survival. These properties make it a candidate for neurodegenerative disease research .
Cardiovascular Health
Taibaihenryiins A exhibits vasodilatory effects, potentially improving blood flow and reducing hypertension. Additionally, it may protect against ischemia-reperfusion injury in the heart. Further investigations are needed to explore its cardiovascular benefits .
Antimicrobial Activity
Preliminary studies suggest that Taibaihenryiins A possesses antimicrobial properties. It inhibits the growth of certain bacteria and fungi, making it a potential lead compound for novel antimicrobial drug development .
Mecanismo De Acción
Propiedades
IUPAC Name |
(9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7/c1-10-12-7-13(29-11(2)23)15-20-9-28-22(27,21(15,8-12)17(10)25)18(26)16(20)19(3,4)6-5-14(20)24/h12-16,18,24,26-27H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNZCZZOPKSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C45COC3(C(C4C(CCC5O)(C)C)O)O)C(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taibaihenryiins A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Taibaihenryiin A?
A1: While a detailed spectroscopic characterization of Taibaihenryiin A is not provided in the provided research papers, we know it is a 7α,20-epoxy-ent-kaurane diterpenoid. [] Further research is needed to determine its exact molecular formula, weight, and other spectroscopic data.
Q2: What is the source of Taibaihenryiin A?
A2: Taibaihenryiin A was originally isolated from the plant Isodon henryi. [] It has also been identified in Phlomis umbrosa. []
Q3: Are there any studies on the stability and formulation of Taibaihenryiin A?
A3: The provided research does not offer insights into the stability and formulation of Taibaihenryiin A. This is an area that requires further investigation to determine its stability under various conditions and to develop suitable formulations for potential applications.
Q4: What is the significance of the unique structural features observed in Taibaihenryiin C, a closely related compound?
A4: Taibaihenryiin C, another diterpenoid isolated from Isodon henryi, possesses a novel skeleton with specific ring conformations. [, ] The research suggests that the bigger tensile force existing in its D ring makes it a potential bioactive diterpenoid. [] This structural information can be valuable in understanding structure-activity relationships and potentially guiding the development of new bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
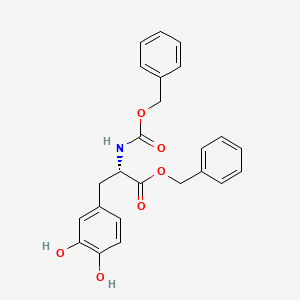
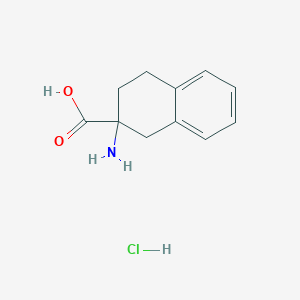

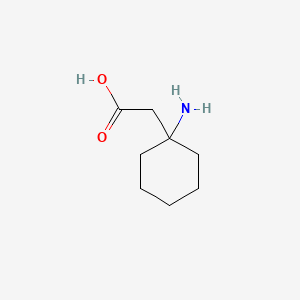


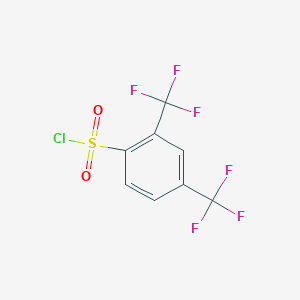
![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)
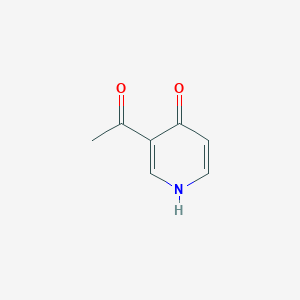
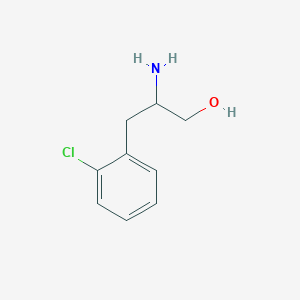
![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)
